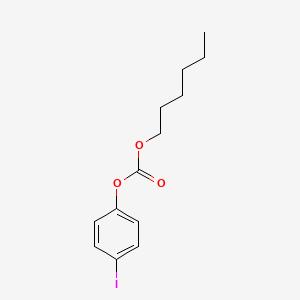

hexyl (4-iodophenyl) carbonate

Descripción

Hexyl (4-iodophenyl) carbonate is a carbonate ester comprising a hexyl chain and a 4-iodophenyl group linked via a carbonate functional group (–O–(C=O)–O–).

Synthesis routes for similar compounds involve coupling reactions using carbonate linkers (e.g., hexyl carbonate in ) or iodonium salt precursors (). Applications may include prodrug systems (as seen in ) or radiopharmaceutical precursors, leveraging iodine’s isotopic versatility.

Propiedades

Número CAS |

60075-60-7 |

|---|---|

Fórmula molecular |

C13H17IO3 |

Peso molecular |

348.18 g/mol |

Nombre IUPAC |

hexyl (4-iodophenyl) carbonate |

InChI |

InChI=1S/C13H17IO3/c1-2-3-4-5-10-16-13(15)17-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3 |

Clave InChI |

LHEMZFYPDHEYCS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCOC(=O)OC1=CC=C(C=C1)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexyl (4-iodophenyl) carbonate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodophenol with hexyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-Iodophenol+Hexyl chloroformateTriethylamineHexyl (4-iodophenyl) carbonate

Industrial Production Methods

On an industrial scale, the production of hexyl (4-iodophenyl) carbonate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

Hexyl (4-iodophenyl) carbonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones.

Reduction: The carbonate group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenyl carbonates.

Oxidation: Formation of iodophenyl quinones.

Reduction: Formation of hexyl phenol and carbon dioxide.

Aplicaciones Científicas De Investigación

Hexyl (4-iodophenyl) carbonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of hexyl (4-iodophenyl) carbonate involves its interaction with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can further participate in various biochemical pathways.

Comparación Con Compuestos Similares

Diphenyl Carbonate (CAS 102-09-0)

- Structure : Two phenyl groups linked via a carbonate group.

- Key Differences : Lacks the hexyl chain and iodine substituent.

- Properties : Higher rigidity due to aromatic rings; lower hydrophobicity compared to hexyl derivatives.

- Applications : Industrial polymer production (e.g., polycarbonates).

- Reactivity : Less reactive toward nucleophilic substitution due to absence of iodine.

6-(4-Hydroxyphenoxy)hexyl tert-Butyl Carbonate

- Structure: Hexyl chain with a 4-hydroxyphenoxy group and a tert-butyl carbonate.

- Key Differences : Hydroxyl group replaces iodine; tert-butyl enhances steric bulk.

- Properties : Increased solubility in polar solvents due to hydroxyl group; molecular weight = 310.39 g/mol ().

- Applications: Potential use in controlled-release systems, similar to prodrug linkers.

Hexyl 2-(4-Iodobenzyl)hexyl Carbonate

- Structure : Hexyl chain with a 4-iodobenzyl substituent.

- Key Differences : Iodine is on a benzyl group rather than a phenyl ring.

- Reactivity : Benzyl iodine may exhibit different substitution kinetics compared to aryl iodine.

Functional Analogues

Hexyl Isobutyrate

Diethyl Carbonate

- Structure : Ethyl groups linked via carbonate.

- Key Differences: Shorter alkyl chains (ethyl vs.

- Properties : Lower molecular weight (118.13 g/mol vs. ~350 g/mol estimated for hexyl (4-iodophenyl) carbonate); higher volatility.

Physicochemical and Reactivity Comparisons

Molecular Properties

Reactivity Trends

- Nucleophilic Substitution : The iodine in hexyl (4-iodophenyl) carbonate may act as a leaving group in reactions, similar to iodonium salts (), enabling fluorination or radio-labeling.

- Hydrolysis : Carbonates generally hydrolyze slower than esters (e.g., hexyl isobutyrate) but faster than carbamates.

- Thermal Stability : Hexyl chains may lower melting points compared to diphenyl carbonate (mp 78–80°C), though iodine’s electron-withdrawing effect could increase thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.